2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol
Overview
Description
2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol . It is also known by other names such as 2-[(N-(2-hydroxyethyl)-N-methylamino)methyl]benzhydrol . This compound is characterized by the presence of a benzhydryl alcohol moiety linked to a hydroxyethylmethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol typically involves the reaction of 2-benzoylbenzoic acid with N-methylaminoethanol under specific conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzophenone derivatives.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(N-(2-Hydroxyethyl)-N-methylamino)methyl]benzhydrol
- 2-[(2-Hydroxyethyl)methylamino]methylbenzhydryl alcohol
- 2-[(2-Hydroxyethyl)methylamino]methylbenzhydryl alcohol
Uniqueness
2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-[hydroxy(phenyl)methyl]phenyl]methyl-methylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(11-12-19)13-15-9-5-6-10-16(15)17(20)14-7-3-2-4-8-14/h2-10,17,19-20H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTAQNXZFMZXBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60725-36-2 | |
Record name | 2-[[(2-Hydroxyethyl)methylamino]methyl]-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60725-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2-hydroxyethyl)methylamino]methyl]benzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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